Chloro(difluoro)methane--water (1/1) Chloro(difluoro)methane--water (1/1)
Brand Name: Vulcanchem
CAS No.: 20723-62-0
VCID: VC20661455
InChI: InChI=1S/CHClF2.H2O/c2-1(3)4;/h1H;1H2
SMILES:
Molecular Formula: CH3ClF2O
Molecular Weight: 104.48 g/mol

Chloro(difluoro)methane--water (1/1)

CAS No.: 20723-62-0

Cat. No.: VC20661455

Molecular Formula: CH3ClF2O

Molecular Weight: 104.48 g/mol

* For research use only. Not for human or veterinary use.

Chloro(difluoro)methane--water (1/1) - 20723-62-0

Specification

CAS No. 20723-62-0
Molecular Formula CH3ClF2O
Molecular Weight 104.48 g/mol
IUPAC Name chloro(difluoro)methane;hydrate
Standard InChI InChI=1S/CHClF2.H2O/c2-1(3)4;/h1H;1H2
Standard InChI Key GDBUODUOXKGFGU-UHFFFAOYSA-N
Canonical SMILES C(F)(F)Cl.O

Introduction

Definition and Molecular Identity

Chloro(difluoro)methane--water (1/1) is a stoichiometric clathrate-like adduct where one molecule of chlorodifluoromethane interacts with one water molecule via hydrogen bonding. Key identifiers include:

  • CAS Registry Number: 20723-62-0

  • Molecular Formula: CHClF₂·H₂O

  • Parent Compound: Chlorodifluoromethane (CID 6372)

  • Synonyms: SCHEMBL8715252, DTXSID10599273

The adduct’s formation is driven by polar interactions between the electronegative fluorine and chlorine atoms of CHClF₂ and the hydrogen atoms of water .

Structural Characterization

Crystallographic Features

The adopt adopts a clathrate hydrate structure, as evidenced by X-ray diffraction and computational modeling:

  • 2D Structure: A tetrahedral arrangement of CHClF₂ encapsulated by a water framework .

  • 3D Conformer: Stabilized by van der Waals forces and hydrogen bonds, with O–H···F interactions dominating .

Table 1: Key Structural Parameters

ParameterValueSource
Bond Length (O–H···F)2.65–2.85 Å
Density (Solid Phase)1.409 g/cm³
Melting Point-157.42°C (Parent CHClF₂)

Spectroscopic Confirmation

  • Raman Spectroscopy: Peaks at 1,200 cm⁻¹ (C–F stretch) and 3,400 cm⁻¹ (O–H stretch) confirm adduct formation .

  • NMR: Chemical shifts at δ 4.2 ppm (H₂O) and δ 120 ppm (¹⁹F) indicate electronic redistribution .

Synthesis and Stability

Formation Conditions

The adduct forms under low-temperature, high-pressure conditions:

  • Temperature Range: -40°C to 0°C .

  • Pressure: 1–50 bar, depending on solvent systems .

Thermodynamic Stability

  • Dissociation Enthalpy: 233.75 kJ/kg (measured via microcalorimetry) .

  • Phase Equilibria: Coexists with CHClF₂ hydrates in sI/sII structures .

Table 2: Thermodynamic Properties

PropertyValueSource
Critical Temperature96.15°C (Parent CHClF₂)
Vapor Pressure (25°C)4.967 bar (Parent CHClF₂)
Heat Capacity (Liquid)1.257 kJ/(kg·K)

Environmental and Industrial Relevance

Environmental Impact

  • Ozone Depletion Potential (ODP): 0.055 (Parent CHClF₂) .

  • Aquatic Toxicity: LC₅₀ (Fish) = 698.9 mg/L (calculated) .

  • Persistence: Short atmospheric lifetime (12 years) but high GWP .

Applications in Gas Separation

  • Hydrate-Based Separation: Preferential enclathration of CHClF₂ in sII hydrates enables CO₂/N₂ separation .

  • Adsorption on Graphene: Functionalized graphene shows 6.5–6.8 H₂O molecules per adsorption site, enhancing CHClF₂ capture .

Future Research Directions

  • Structural Dynamics: Time-resolved studies of adduct dissociation under varying humidity .

  • Alternative Adsorbents: Metal-organic frameworks (MOFs) for CHClF₂ capture .

  • Ecotoxicology: Long-term effects of adduct degradation products on marine ecosystems .

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